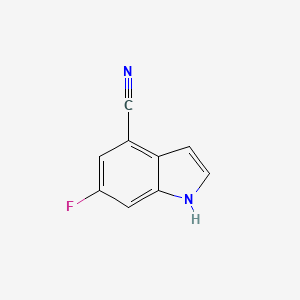
6-Fluoro-1H-indol-4-carbonitrilo
Descripción general
Descripción
6-Fluoro-1H-indole-4-carbonitrile is an organic compound with the chemical formula C9H5FN2 . It belongs to the class of halogen-substituted indoles . The compound’s molecular weight is approximately 135.14 g/mol .
Synthesis Analysis
The synthesis of 6-Fluoro-1H-indole-4-carbonitrile involves the nitration of indoline, resulting in the introduction of a fluorine atom at the 6-position of the indole ring . This synthetic route is crucial for obtaining the compound.
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Aplicaciones Antivirales
Los derivados del indol, incluido el 6-Fluoro-1H-indol-4-carbonitrilo, se ha descubierto que poseen propiedades antivirales . Por ejemplo, se han reportado derivados de 6-amino-4-sustituidoalquil-1H-indol-2-sustituido-carboxilato como agentes antivirales .
Aplicaciones Antiinflamatorias
Los derivados del indol también son conocidos por sus actividades antiinflamatorias . El núcleo indol se une con alta afinidad a múltiples receptores, lo que puede ser útil para desarrollar nuevos derivados antiinflamatorios útiles .
Aplicaciones Anticancerígenas
Los derivados del indol han mostrado potencial como agentes anticancerígenos . Se han utilizado en la preparación de inhibidores de la triptófano dioxigenasa, que son inmunomoduladores anticancerígenos potenciales .
Aplicaciones Anti-VIH
Se ha descubierto que los derivados del indol poseen propiedades anti-VIH . El núcleo indol en estos compuestos se une con alta afinidad a múltiples receptores, lo que puede ser útil para desarrollar nuevos derivados anti-VIH útiles .
Aplicaciones Antioxidantes
Los derivados del indol son conocidos por sus actividades antioxidantes . El núcleo indol en estos compuestos se une con alta afinidad a múltiples receptores, lo que puede ser útil para desarrollar nuevos derivados antioxidantes útiles .
Aplicaciones Antimicrobianas
Los derivados del indol han mostrado potencial como agentes antimicrobianos . Se han utilizado en la preparación de agentes antibacterianos y antifúngicos .
Aplicaciones Antidiabéticas
Se ha descubierto que los derivados del indol poseen propiedades antidiabéticas . El núcleo indol en estos compuestos se une con alta afinidad a múltiples receptores, lo que puede ser útil para desarrollar nuevos derivados antidiabéticos útiles .
Aplicaciones Antimaláricas
Los derivados del indol también son conocidos por sus actividades antimaláricas . El núcleo indol en estos compuestos se une con alta afinidad a múltiples receptores, lo que puede ser útil para desarrollar nuevos derivados antimaláricos útiles .
Mecanismo De Acción
Target of Action
6-Fluoro-1H-indole-4-carbonitrile is a derivative of indole, a heterocyclic compound that is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets, leading to changes that result in these biological effects.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may affect the viral replication pathway.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that the compound may have a wide range of molecular and cellular effects.
Análisis Bioquímico
Biochemical Properties
6-Fluoro-1H-indole-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 6-Fluoro-1H-indole-4-carbonitrile, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. The exact nature of these interactions can vary depending on the specific structure of the indole derivative and the target biomolecule.
Cellular Effects
6-Fluoro-1H-indole-4-carbonitrile influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of protein kinases, which are crucial for cell signaling . Additionally, they can influence the expression of genes involved in inflammation, apoptosis, and cell proliferation. The impact of 6-Fluoro-1H-indole-4-carbonitrile on cellular metabolism includes alterations in metabolic flux and changes in the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of 6-Fluoro-1H-indole-4-carbonitrile involves its interaction with specific biomolecules at the molecular level. This compound can bind to enzymes, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit enzymes involved in viral replication, thereby exhibiting antiviral activity . Additionally, 6-Fluoro-1H-indole-4-carbonitrile can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoro-1H-indole-4-carbonitrile can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to 6-Fluoro-1H-indole-4-carbonitrile can result in adaptive cellular responses, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-Fluoro-1H-indole-4-carbonitrile vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as antiviral or anticancer activity. At high doses, it can cause toxic or adverse effects. For example, indole derivatives have been shown to induce toxicity in animal models at high concentrations . The threshold effects and dose-response relationships are important considerations for the safe and effective use of 6-Fluoro-1H-indole-4-carbonitrile in therapeutic applications.
Metabolic Pathways
6-Fluoro-1H-indole-4-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . The effects of 6-Fluoro-1H-indole-4-carbonitrile on metabolic flux and metabolite levels can provide insights into its mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 6-Fluoro-1H-indole-4-carbonitrile within cells and tissues are crucial for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution. For example, indole derivatives can be transported across cell membranes by specific transporters, leading to their accumulation in target tissues . The localization and accumulation of 6-Fluoro-1H-indole-4-carbonitrile can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 6-Fluoro-1H-indole-4-carbonitrile can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, indole derivatives can localize to the nucleus, where they can interact with transcription factors and modulate gene expression . The subcellular localization of 6-Fluoro-1H-indole-4-carbonitrile can provide insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
6-fluoro-1H-indole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2/c10-7-3-6(5-11)8-1-2-12-9(8)4-7/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBKKEOQTYERNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694617 | |
| Record name | 6-Fluoro-1H-indole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1082040-44-5 | |
| Record name | 6-Fluoro-1H-indole-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-1H-indole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




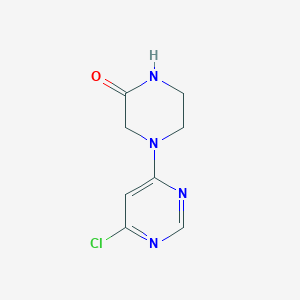
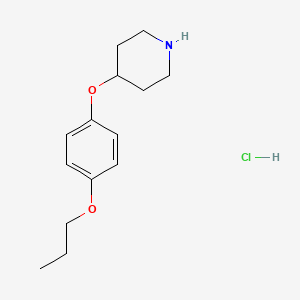
![4-[(2-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394767.png)
![4-[(4-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394768.png)
![4-[(2-Hydroxy-1,1-dimethylethyl)amino]-3-nitrobenzoic acid](/img/structure/B1394769.png)
![4-[2-(Isopentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394770.png)
![4-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394771.png)
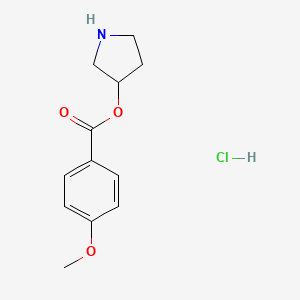

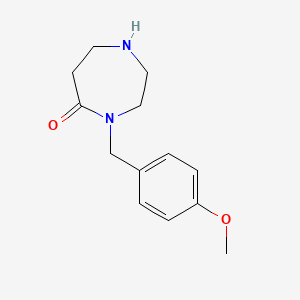
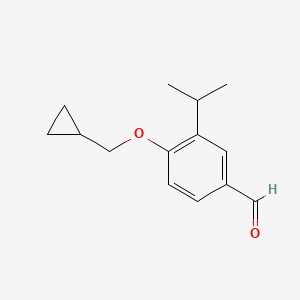
![4-[2-(Pentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394780.png)
![4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid](/img/structure/B1394782.png)